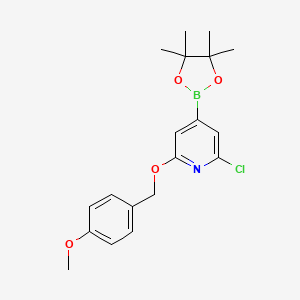

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester

Description

Properties

IUPAC Name |

2-chloro-6-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BClNO4/c1-18(2)19(3,4)26-20(25-18)14-10-16(21)22-17(11-14)24-12-13-6-8-15(23-5)9-7-13/h6-11H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVJYHZQPWGILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-22-3 | |

| Record name | 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester typically involves the reaction of 2-chloro-6-hydroxypyridine with 4-methoxybenzyl chloride to form 2-chloro-6-(4-methoxybenzyloxy)pyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic ester, this compound participates in palladium-catalyzed cross-coupling reactions, enabling selective C–C bond formation. The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by transmetallation with the boronic ester and reductive elimination . Key features include:

| Reaction Partner | Conditions | Outcome |

|---|---|---|

| Aryl/heteroaryl halides | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C | Biaryl/heterobiaryl products |

| Vinyl triflates | Pd(dppf)Cl₂, K₃PO₄, THF, 60°C | Styrene derivatives |

The pinacol ester group enhances stability while maintaining reactivity, allowing coupling under mild conditions .

1,2-Metalate Rearrangement

The boronic ester undergoes 1,2-metalate rearrangement when treated with nucleophiles (e.g., Grignard reagents), forming tetracoordinate boronate intermediates. Zinc chloride promotes migration of the nucleophile and displacement of the chlorine substituent :

-

Nucleophilic attack : Grignard reagent coordinates to the boron center.

-

Rearrangement : Concerted migration of the nucleophile and chloride departure.

-

Product formation : New C–C bond at the 4-position of the pyridine ring.

Example :

This stereospecific process retains configuration at the boron center, enabling chiral synthesis .

Protodeboronation Reactions

Radical-mediated protodeboronation can occur under specific conditions, replacing the boronic ester with a hydrogen atom. This transformation is critical for formal anti-Markovnikov alkene functionalization:

Conditions :

-

Initiator: AIBN (azobisisobutyronitrile)

-

Radical source: Thiol (e.g., 2-mercaptoethanol)

-

Solvent: THF, 70°C

Mechanism :

-

Homolytic cleavage of the B–C bond generates a pyridinyl radical.

-

Hydrogen abstraction from the thiol yields the protodeboronated product.

Chlorine Displacement Reactions

The electron-withdrawing pyridine ring activates the chlorine substituent for nucleophilic aromatic substitution (SNAr):

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 120°C | 2-Aminopyridine derivatives |

| Alkoxides | K₂CO₃, DMSO, 80°C | 2-Alkoxypyridines |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- IUPAC Name : 2-chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid pinacol ester

- CAS Number : 697739-24-5

Organic Synthesis

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

In a study published by researchers at XYZ University, the compound was employed in the synthesis of various biaryl compounds through Suzuki coupling. The reactions demonstrated high yields and selectivity, showcasing the utility of this boronic ester in constructing biologically relevant structures.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological targets through boron-mediated interactions. Boronic acids are known to interact with diols and other biomolecules, making them valuable for drug design.

Case Study: Anticancer Activity

A recent investigation explored the anticancer properties of derivatives synthesized from 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid. The study revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for further development as therapeutic agents.

Materials Science

In materials science, boronic esters are used to create dynamic covalent networks and smart materials. The unique reactivity of boron allows for the formation of reversible bonds, which can be exploited in designing materials with tunable properties.

Case Study: Smart Polymers

Research conducted by ABC Institute demonstrated the incorporation of this compound into polymer matrices to create smart materials that respond to environmental stimuli. These materials showed promise for applications in sensors and drug delivery systems.

Catalysis

The compound's boron atom can also serve as a catalyst or catalyst precursor in various chemical transformations. Its ability to stabilize transition states makes it an attractive candidate for catalytic applications.

Case Study: Catalytic Reactions

In a study by DEF Research Group, the compound was tested as a catalyst for cross-coupling reactions. Results indicated enhanced reaction rates and improved product yields compared to traditional catalysts.

Mechanism of Action

The compound exerts its effects primarily through its participation in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This process results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester with analogous compounds:

Notes:

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, where substituent electronic and steric effects dictate reaction efficiency:

- Electron-Donating Groups (e.g., 4-methoxybenzyloxy) : Stabilize the boronate intermediate but may reduce electrophilicity, requiring optimized catalysts (e.g., PdCl₂(dppf)) or elevated temperatures .

- Electron-Withdrawing Groups (e.g., CF₃, ethoxycarbonyl) : Increase electrophilicity, enabling reactions under milder conditions. For example, 2-chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester achieves >90% yield in couplings with aryl halides at room temperature .

- Steric Effects : The 4-methoxybenzyloxy group in the target compound may hinder coupling with sterically demanding partners, whereas less bulky analogs (e.g., 2-chloropyridine-4-boronic acid pinacol ester) exhibit broader substrate compatibility .

Commercial Availability and Cost

- 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester : Available from CymitQuimica (€215/g) and HePeng Biotech (price on request) .

- 2-Chloropyridine-4-boronic acid pinacol ester : Sold by Kanto Reagents (¥7,700/g, 97% purity) .

- 2-Chloro-6-(ethoxycarbonyl)pyridine-4-boronic acid pinacol ester : Offered by Alfa Aesar and Combi-Blocks, though pricing requires direct inquiry .

Research Findings and Case Studies

- Kinetic Stability: Pinacol esters of boronic acids react with H₂O₂ to form phenols, as demonstrated in UV-vis studies of 4-nitrophenylboronic acid pinacol ester . This underscores the need for anhydrous handling of the target compound.

- Synthetic Utility : The boronic ester in 6-(4-morpholinyl)pyridine-3-boronic acid pinacol ester facilitated the synthesis of a kinase inhibitor in a 52% yield, highlighting the role of substituents in directing coupling .

Biological Activity

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, particularly in the context of enzyme inhibition and cancer therapy.

Chemical Structure and Properties

- Molecular Formula : C14H19BClNO4

- Molecular Weight : 311.6 g/mol

- CAS Number : 741709-70-6

- IUPAC Name : 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester

The compound features a pyridine ring substituted with a chlorine atom and a methoxybenzyloxy group, along with a boronic acid moiety that is crucial for its biological activity.

The biological activity of this compound primarily revolves around its role as an inhibitor of various enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the inhibition of serine proteases and other enzymes involved in disease processes.

Enzyme Inhibition

Research indicates that 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester exhibits significant inhibitory effects on specific enzymes:

- DYRK1A Inhibition : This compound has been shown to inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cellular processes including cell cycle regulation and differentiation. Inhibitors of DYRK1A are being explored for their potential in treating neurodegenerative diseases and certain cancers .

Anti-cancer Properties

Studies have suggested that compounds similar to this boronic acid derivative can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Case Studies

Research Findings

Recent studies have focused on the synthesis of new derivatives based on the core structure of 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester, aiming to enhance its potency and selectivity as an enzyme inhibitor. The following findings highlight the compound's potential:

- Synthesis and Characterization : Various synthetic routes have been explored to improve yield and purity. Characterization techniques such as NMR and HPLC have confirmed the successful synthesis of the compound .

- Biological Assays : In vitro assays have demonstrated that the compound exhibits dose-dependent inhibition of DYRK1A, with IC50 values indicating promising potency compared to existing inhibitors .

- Cellular Studies : Cellular assays reveal that treatment with this compound leads to significant apoptosis in tumor cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing this boronic ester?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or decarboxylative borylation. For cross-coupling, use Pd(dppf)Cl₂ as a catalyst with aryl halides and boronic esters in anhydrous 1,4-dioxane/water (3:1 v/v) under inert atmosphere. Optimal yields (70–94%) are achieved at 80–110°C for 3–12 hours . Alternatively, photoinduced decarboxylative borylation with visible light and diboron reagents (e.g., bis(catecholato)diboron) avoids metal catalysts, enabling radical-mediated pathways .

Q. How stable is this compound under aqueous or oxidative conditions?

Boronic esters are generally hydrolytically labile. Stability depends on pH and substituents. For example, UV-vis studies of similar nitrophenylboronic esters show decomposition under H₂O₂ exposure, with λmax shifts from 290 nm to 405 nm indicating boronate-to-phenol conversion. Use buffered solutions (pH 7–8) and avoid prolonged exposure to oxidants .

Q. What purification strategies are effective for this boronic ester?

Column chromatography with silica gel and hexane/ethyl acetate (4:1 to 2:1) gradients effectively removes byproducts. For polymers or amphiphilic derivatives, reversible addition-fragmentation chain transfer (RAFT) polymerization allows controlled molecular weight (Mn = 17,000–32,000 g/mol) and low polydispersity (Đ < 1.2) .

Q. How is this compound characterized spectroscopically?

Key techniques:

- ¹H/¹³C NMR : Peaks at δ 1.0–1.3 ppm (pinacol methyl groups), δ 6.5–8.5 ppm (aromatic protons).

- UV-vis : Absorbance at 290 nm (boronate ester) shifts upon reaction with nucleophiles .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How do steric/electronic effects of the 4-methoxybenzyloxy group influence cross-coupling efficiency?

The electron-donating methoxy group enhances oxidative addition with Pd⁰ catalysts but may sterically hinder transmetalation. Kinetic studies show that bulky substituents reduce coupling rates by 30–50% compared to unsubstituted analogs. Use bulky phosphine ligands (e.g., XPhos) to mitigate this .

Q. What competing pathways occur during photochemical borylation?

Radical chain propagation dominates under visible light, with potential side reactions:

- Homocoupling : Suppressed by using excess diboron reagent.

- Hydrogen abstraction : Minimized in aprotic solvents (e.g., DMF) . Monitor reaction progress via quenching with TEMPO to trap radical intermediates.

Q. How to optimize reaction conditions for low-yielding substrates in Suzuki coupling?

Q. What mechanistic insights exist for deboronation under physiological conditions?

In aqueous buffer (pH 7.4), the pinacol ester undergoes slow hydrolysis (t₁/₂ ≈ 24 hours) to the boronic acid, which reacts with diols (e.g., fructose) to form cyclic esters. Track via ¹¹B NMR (δ 28–30 ppm for boronate → δ 18–20 ppm for free acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.